molecular formula C7H6ClN3 B1280293 1-(Azidomethyl)-4-chlorobenzene CAS No. 27032-10-6

1-(Azidomethyl)-4-chlorobenzene

Cat. No. B1280293
CAS RN: 27032-10-6
M. Wt: 167.59 g/mol
InChI Key: JMTPIENQTKMREN-UHFFFAOYSA-N
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Description

1-(Azidomethyl)-4-chlorobenzene , also known by its chemical formula C₇H₆ClN₃ , is a compound that combines a chlorobenzene ring with an azidomethyl group. The molecular weight of this compound is approximately 133.15 g/mol .

Scientific Research Applications

Cross-Linkers in Material Sciences

Organic azides, such as “1-(Azidomethyl)-4-chlorobenzene”, can act as cross-linkers in material sciences . The azide group’s exceptional reactivity makes organic azides a highly versatile family of compounds in chemistry and material sciences . They can produce highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking . This process is used to alter the physical properties of polymers and to boost efficiencies of polymer-based devices .

Highly Energetic Materials

Organic azides are interesting as highly energetic materials . During the scission of the azide bond, elemental nitrogen and considerable amounts of energy are released . This makes “1-(Azidomethyl)-4-chlorobenzene” potentially useful in the development of high-energy materials .

Click Chemistry Reactions

The azide group in “1-(Azidomethyl)-4-chlorobenzene” can participate in click chemistry reactions. These reactions are known for their efficiency and specificity in forming new bonds.

Synthesis of Various Heterocycles

Organic azides can be used in the synthesis of various heterocycles . They can be involved in synthesizing heterocycles with one or two heteroatoms, such as pyrroles, pyrazole, isoxazole, oxazole, thiazole, oxazine, and pyrimidine .

Aza-Wittig Reaction

Organic azides can participate in the aza-Wittig reaction . This reaction is used to convert phosphine imines into imines by reaction with organic azides .

Curtius Rearrangement

The Curtius rearrangement is another reaction that involves organic azides . In this reaction, an acyl azide is heated to give an isocyanate .

properties

IUPAC Name

1-(azidomethyl)-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-7-3-1-6(2-4-7)5-10-11-9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTPIENQTKMREN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=[N+]=[N-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457531
Record name 1-(azidomethyl)-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azidomethyl)-4-chlorobenzene

CAS RN

27032-10-6
Record name 1-(azidomethyl)-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 27032-10-6
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Synthesis routes and methods

Procedure details

A solution of 4-chlorobenzyl bromide in acetone was treated with NaN3 and refluxed for 3 hours. The reactions was concentrated by 50% and diluted with saturated sodium chloride solution. The reaction was then extracted with Et2O, washed with brine, dried (Na2SO4) and concentrated to give 1-(azidomethyl)-4-chlorobenzene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 1-(azidomethyl)-4-chlorobenzene in the synthesis of the triazole-based corrosion inhibitors?

A1: 1-(Azidomethyl)-4-chlorobenzene serves as a crucial building block in the synthesis of 1,4-disubstituted 1,2,3-triazoles with potential corrosion-inhibiting properties []. It reacts with dipropargyl uracil or dipropargyl thymine through a click chemistry approach, specifically a 1,3-dipolar cycloaddition, to form the desired triazole derivatives []. This reaction utilizes the azide group (-N3) within 1-(azidomethyl)-4-chlorobenzene to form the triazole ring, which is a key structural feature of the target compounds.

Q2: Is there any information about the analytical methods used to characterize the synthesized compounds containing the 1-(azidomethyl)-4-chlorobenzene moiety?

A2: The research article primarily focuses on the synthesis and electrochemical corrosion inhibition evaluation of the triazole derivatives []. While it mentions that the compounds were characterized, it doesn't delve into the specifics of the analytical techniques employed. It's safe to assume that standard characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were likely used to confirm the structures of the synthesized compounds.

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